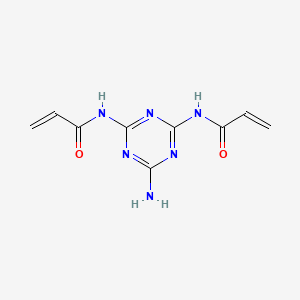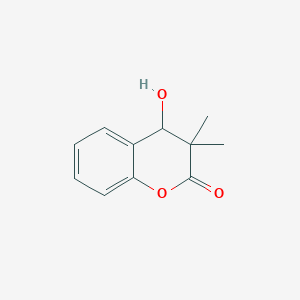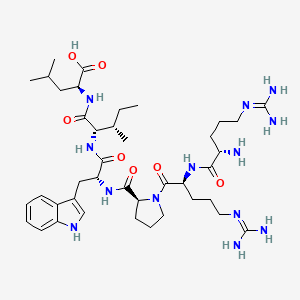
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine is a complex peptide compound It is characterized by the presence of multiple amino acids, including L-ornithine, L-proline, D-tryptophan, L-isoleucine, and L-leucine
Vorbereitungsmethoden
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine involves multiple steps, typically starting with the protection of functional groups on the amino acids to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation reactions, often facilitated by coupling reagents such as carbodiimides. The reaction conditions must be carefully controlled to ensure the correct sequence and structure of the peptide. Industrial production methods may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides.
Analyse Chemischer Reaktionen
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.
Reduction: Reduction reactions can target the disulfide bonds if present, leading to the formation of thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the properties of the peptide. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: It can be used to investigate protein-protein interactions and the role of specific amino acid sequences in biological processes.
Medicine: This compound has potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: It can be used in the development of peptide-based materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the peptide.
Vergleich Mit ähnlichen Verbindungen
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine can be compared with other similar peptide compounds, such as:
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
- N~5~-(Diaminomethylidene)-L-ornithyl-L-alanyl-L-tryptophyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
These compounds share similar structural features but differ in their amino acid sequences, leading to variations in their biological activity and potential applications. The uniqueness of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-D-tryptophyl-L-isoleucyl-L-leucine lies in its specific sequence and the resulting properties.
Eigenschaften
CAS-Nummer |
163077-91-6 |
|---|---|
Molekularformel |
C40H65N13O7 |
Molekulargewicht |
840.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C40H65N13O7/c1-5-23(4)32(36(57)51-30(38(59)60)19-22(2)3)52-34(55)29(20-24-21-48-27-13-7-6-11-25(24)27)50-35(56)31-15-10-18-53(31)37(58)28(14-9-17-47-40(44)45)49-33(54)26(41)12-8-16-46-39(42)43/h6-7,11,13,21-23,26,28-32,48H,5,8-10,12,14-20,41H2,1-4H3,(H,49,54)(H,50,56)(H,51,57)(H,52,55)(H,59,60)(H4,42,43,46)(H4,44,45,47)/t23-,26-,28-,29+,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
SSPLLCIGJLFBJV-FNVFWIPQSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


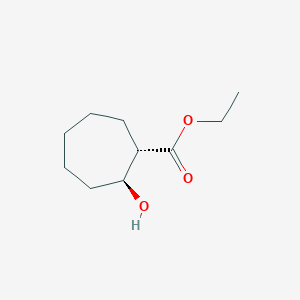
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
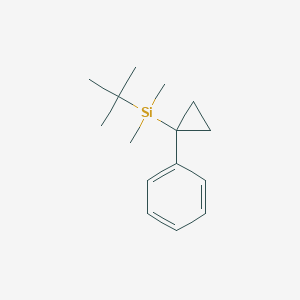

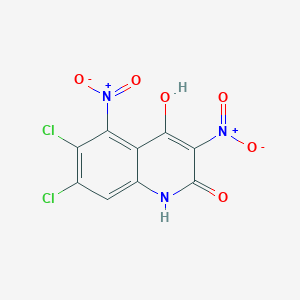

![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)

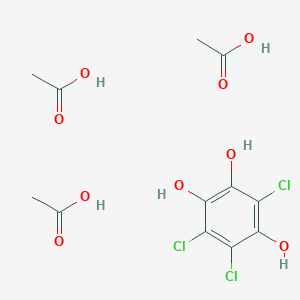
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
